

# Unveiling the Molecular Architecture of Bis(triphenylphosphine)ethylene nickel(0): A Technical Guide

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## Compound of Interest

Compound Name: *Ethenebis(triphenylphosphine)nickel*

*el*

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An in-depth analysis of the crystal structure, bonding, and synthesis of the organometallic complex Bis(triphenylphosphine)ethylene nickel(0),  $[\text{Ni}(\text{PPh}_3)_2(\text{C}_2\text{H}_4)]$ , a key species in nickel-catalyzed reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structural and synthetic aspects of this foundational nickel(0) olefin complex.

## Crystal Structure and Molecular Geometry

The definitive crystal structure of  $[\text{Ni}(\text{PPh}_3)_2(\text{C}_2\text{H}_4)]$  was determined by single-crystal X-ray diffraction. The complex crystallizes in the monoclinic space group  $\text{P}2_1/\text{a}$ . The nickel atom is coordinated to two phosphorus atoms from the triphenylphosphine ligands and the two carbon atoms of the ethylene ligand in a trigonal planar geometry.

## Crystallographic Data

The unit cell parameters and other crystallographic data are summarized in the table below.

Parameter	Value
Formula	C <sub>38</sub> H <sub>34</sub> NiP <sub>2</sub>
Formula Weight	611.3 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /a
a	16.29(3) Å
b	10.74(2) Å
c	17.68(3) Å
β	100.0(1)°
Volume	3045 Å <sup>3</sup>
Z	4
Density (calculated)	1.33 g/cm <sup>3</sup>

## Selected Bond Lengths and Angles

The key bond distances and angles reveal the coordination environment around the nickel center and the nature of the metal-ligand interactions.

Bond	Distance (Å)
Ni-P(1)	2.199(2)
Ni-P(2)	2.185(2)
Ni-C(1)	1.98(1)
Ni-C(2)	1.98(1)
C(1)-C(2)	1.41(2)

Angle	Degree (°)
P(1)-Ni-P(2)	114.5(1)
C(1)-Ni-C(2)	42.1(4)

## Experimental Protocols

### Synthesis of Bis(triphenylphosphine)ethylene nickel(0)

A general and effective method for the synthesis of  $[\text{Ni}(\text{PPh}_3)_2(\text{C}_2\text{H}_4)]$  involves the reduction of a nickel(II) precursor in the presence of the ligands. A typical procedure is as follows:

- **Preparation of the Nickel Precursor:** Anhydrous nickel(II) acetylacetonate,  $[\text{Ni}(\text{acac})_2]$ , serves as a common starting material.
- **Ligand Addition:** Triphenylphosphine ( $\text{PPh}_3$ ) is added to a suspension of  $[\text{Ni}(\text{acac})_2]$  in an anhydrous, deoxygenated solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- **Reduction:** A reducing agent, typically a trialkylaluminum compound like triethylaluminum ( $\text{AlEt}_3$ ), is added dropwise to the stirred mixture at a low temperature (e.g.,  $0\text{ }^\circ\text{C}$ ). The reaction mixture typically changes color, indicating the formation of the nickel(0) species.
- **Ethylene Introduction:** Ethylene gas is then bubbled through the solution. The ethylene ligand displaces other weakly coordinated ligands, leading to the formation of the desired  $[\text{Ni}(\text{PPh}_3)_2(\text{C}_2\text{H}_4)]$  complex.
- **Isolation and Purification:** The product is isolated by filtration and can be purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture, at low temperature. The resulting product is typically a yellow, air-sensitive solid.

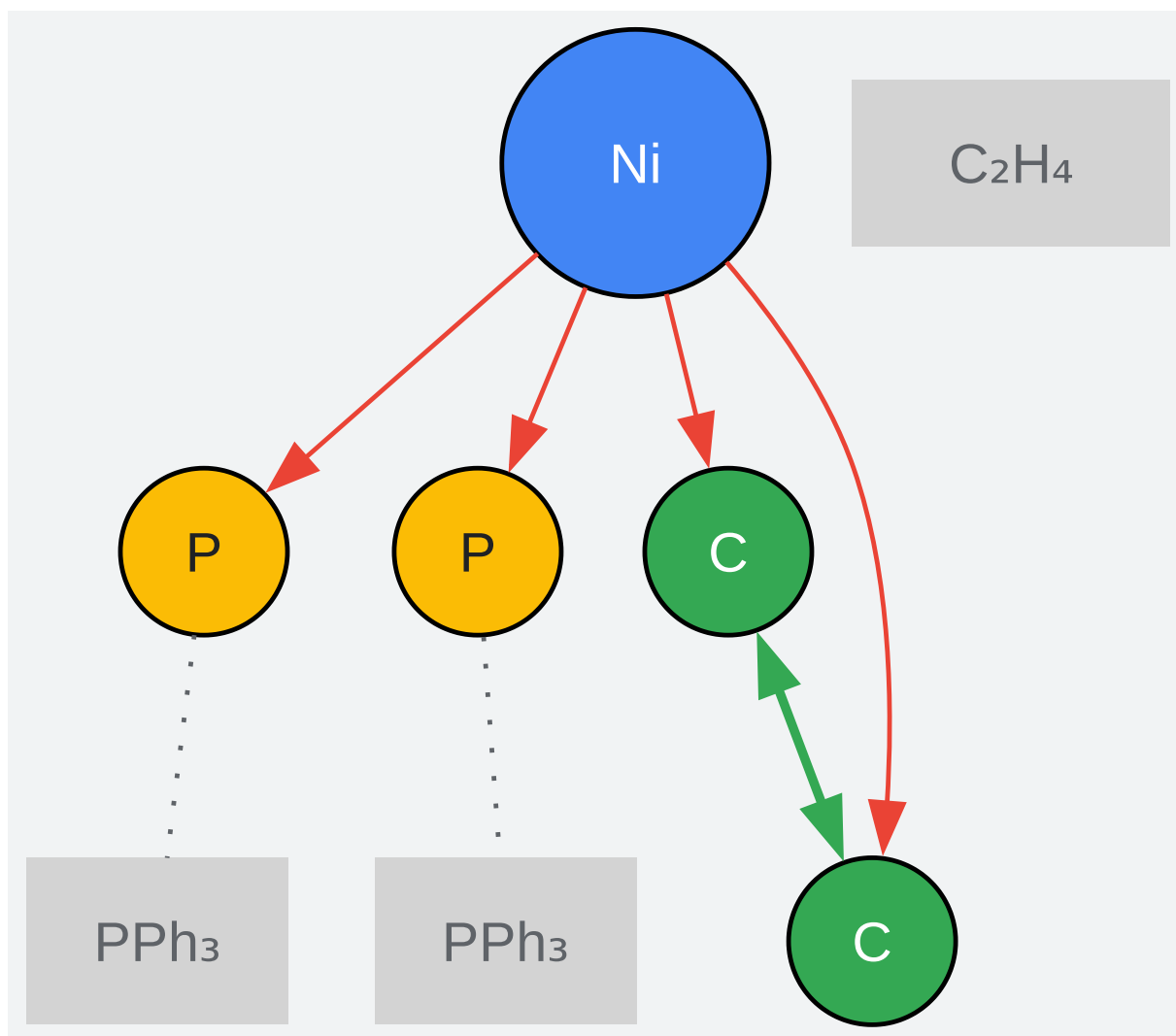
### X-ray Crystallography

The determination of the crystal structure of  $[\text{Ni}(\text{PPh}_3)_2(\text{C}_2\text{H}_4)]$  was carried out using single-crystal X-ray diffraction techniques. A suitable crystal of the compound was mounted on a goniometer.

- **Data Collection:** The crystal was cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ). A series of diffraction images were collected as the crystal was rotated.
- **Data Processing:** The collected images were processed to integrate the intensities of the diffraction spots. The data were corrected for various factors, including Lorentz and polarization effects, and absorption.
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Molecular Structure Visualization

The coordination geometry of  $[\text{Ni}(\text{PPh}_3)_2(\text{C}_2\text{H}_4)]$  is depicted in the following diagram.

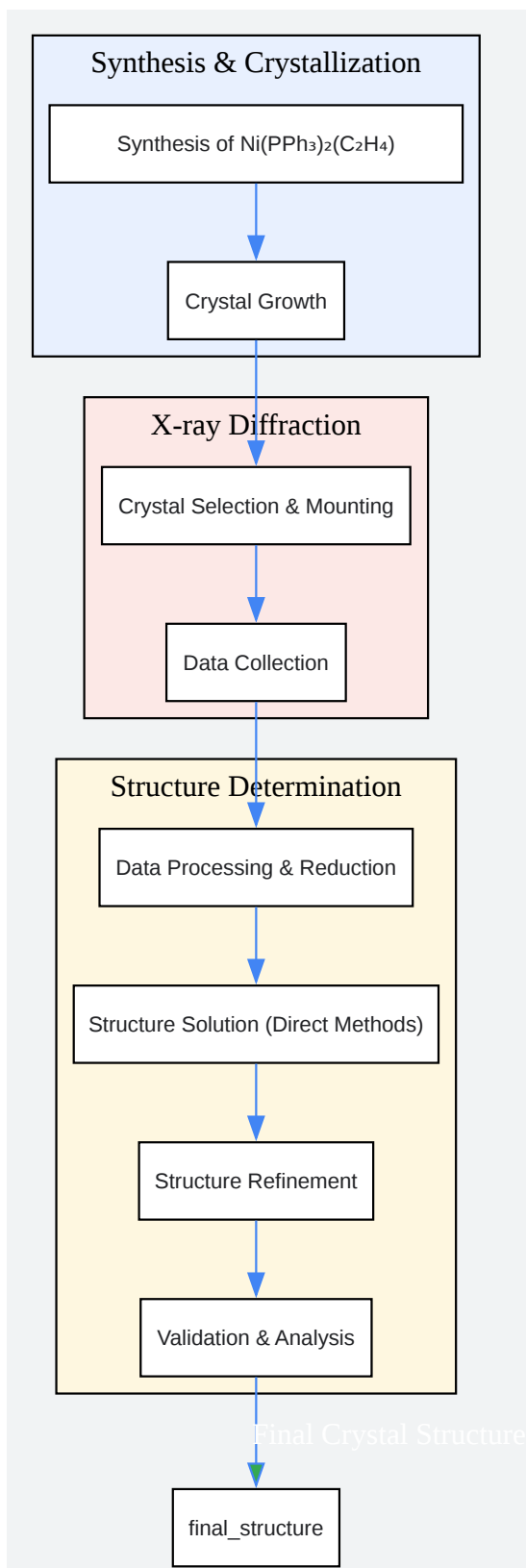


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Caption: A 2D representation of the coordination sphere of Ni(PPh<sub>3</sub>)<sub>2</sub>(C<sub>2</sub>H<sub>4</sub>).

## Logical Workflow for Structure Determination

The process of determining the crystal structure of a molecule like  $[\text{Ni}(\text{PPh}_3)_2(\text{C}_2\text{H}_4)]$  follows a well-defined workflow, from synthesis to the final structural analysis.



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